REACTION_CXSMILES
|
[Cl-].[NH4+].[CH3:3][C:4]1[CH:5]=[C:6]([N+:14]([O-])=O)[C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[N:8][CH:9]=1>>[NH2:14][C:6]1[C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[N:8][CH:9]=[C:4]([CH3:3])[CH:5]=1 |f:0.1|
|
Name
|
reduced iron
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=NC1)S(=O)(=O)N)[N+](=O)[O-]
|
Name
|
water alcohol
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered while hot
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to a small volume
|
Type
|
CUSTOM
|
Details
|
The crystalline precipitate obtained
|
Type
|
CUSTOM
|
Details
|
is collected on a filter
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NC=C(C1)C)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |